molecular formula C15H14O2 B1433540 4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1708738-98-0

4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1433540
CAS No.: 1708738-98-0
M. Wt: 226.27 g/mol
InChI Key: JIGPGBJMTWZRDX-UHFFFAOYSA-N
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Description

4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family This compound consists of two benzene rings connected by a single bond, with methyl groups attached to the 4’ and 5 positions and a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

    Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the methylated biphenyl compound using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions where the methyl groups are converted to carboxylic acid groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4’,5-Dimethyl-[1,1’-biphenyl]-3,3’-dicarboxylic acid.

    Reduction: 4’,5-Dimethyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic regions of proteins, potentially modulating their activity.

Comparison with Similar Compounds

    4,4’-Dimethyl-[1,1’-biphenyl]: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.

    4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and potential for forming hydrogen bonds.

Uniqueness: 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl groups and a carboxylic acid group allows for versatile chemical modifications and interactions, making it valuable in various applications.

Properties

IUPAC Name

3-methyl-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)13-7-11(2)8-14(9-13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGPGBJMTWZRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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